

# Application Notes and Protocols: Detection of Hyperoxidized PRDX3 via Immunofluorescence

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## Compound of Interest

Compound Name: PRDX3(103-112), human

Cat. No.: B12383313

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Audience: Researchers, scientists, and drug development professionals.

## Introduction:

Peroxiredoxin 3 (PRDX3) is a mitochondrial antioxidant enzyme belonging to the 2-Cys peroxiredoxin family that plays a crucial role in cellular redox homeostasis.[1][2][3] Under conditions of high oxidative stress, such as during ferroptosis, the catalytic cysteine of PRDX3 can become hyperoxidized to sulfinic ( $\text{SO}_2\text{H}$ ) or sulfonic ( $\text{SO}_3\text{H}$ ) acid.[1][4] Recent studies have identified hyperoxidized PRDX3 ( $\text{SO}_{2/3}$ -PRDX3) as a specific and sensitive marker for ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][6][7] During ferroptosis, hyperoxidized PRDX3 has been observed to translocate from the mitochondria to the plasma membrane, where it is thought to inhibit cystine uptake, further promoting this cell death pathway.[5][7] This application note provides a detailed immunofluorescence protocol for the detection and visualization of hyperoxidized PRDX3 in cultured cells.

## Quantitative Data Summary

The following tables summarize key reagents and their recommended starting concentrations for the immunofluorescence protocol. Optimization may be required for specific cell types and experimental conditions.

Table 1: Primary Antibodies

Antibody Target	Host Species	Clonality	Recommended Starting Dilution (IF)	Manufacturer
Hyperoxidized Peroxiredoxin-3	Rabbit	Polyclonal	1:100	Cayman Chemical
Hyperoxidized Peroxiredoxin-3	Mouse	Monoclonal (Clone 5H7c)	Not specified, requires optimization	Cayman Chemical

Table 2: Reagents and Dyes

Reagent/Dye	Purpose	Recommended Concentration/Incubation
Ferroptosis Inducer (e.g., Erastin, RSL3)	Induce hyperoxidation of PRDX3	Varies (e.g., 2 $\mu$ M Erastin for 12h)[5][6]
MitoTracker™ Red CMXRos	Mitochondrial co-localization	100-200 nM for 15-30 min
Paraformaldehyde (PFA)	Cell fixation	4% in PBS for 15 min
Triton™ X-100 or Digitonin	Permeabilization	0.1-0.5% in PBS for 10-15 min
Bovine Serum Albumin (BSA) or Normal Goat Serum	Blocking agent	1-5% in PBS for 1 hour
Fluorophore-conjugated Secondary Antibody	Detection of primary antibody	1:500 - 1:2000 for 1 hour
DAPI	Nuclear counterstain	1 $\mu$ g/mL for 5 min

## Experimental Protocols

This protocol outlines the immunofluorescent staining of hyperoxidized PRDX3 in cultured cells, including co-localization with mitochondria.

Materials:

- Cultured cells grown on glass coverslips or in imaging-compatible plates
- Ferroptosis inducer (e.g., Erastin)
- MitoTracker™ Red CMXRos
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)
- Blocking Buffer (e.g., 3% BSA in PBS with 0.1% Tween-20)
- Primary antibody against hyperoxidized PRDX3 (see Table 1)
- Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor™ 488)
- DAPI solution
- Antifade mounting medium
- Fluorescence microscope

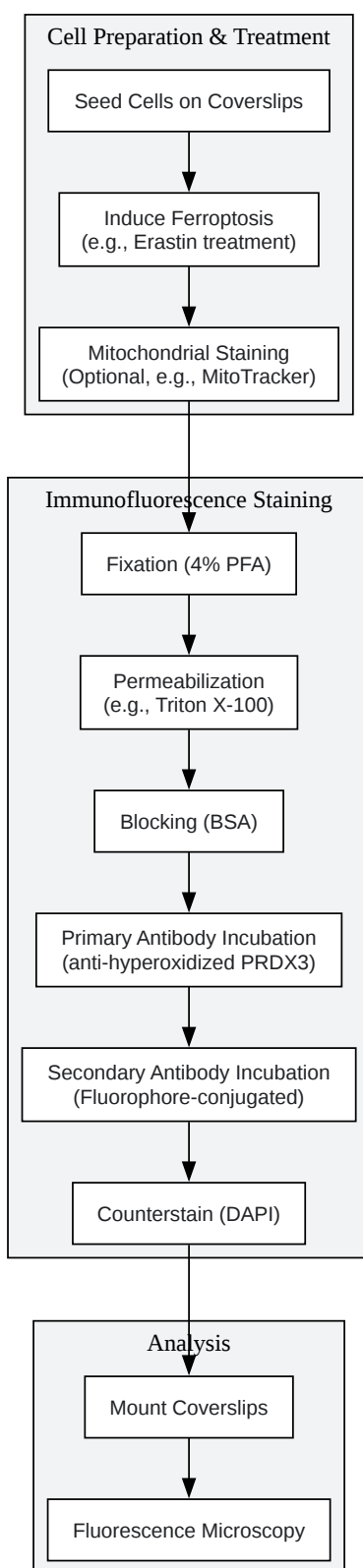
#### Procedure:

- Cell Seeding and Treatment:
  - Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
  - Culture cells under standard conditions.
  - Treat cells with a ferroptosis inducer (e.g., 2  $\mu$ M Erastin) for the desired time (e.g., 12 hours) to induce PRDX3 hyperoxidation.<sup>[5][6]</sup> Include an untreated control.
- Mitochondrial Staining (Optional):

- If co-localization with mitochondria is desired, pre-incubate the live cells with MitoTracker™ Red CMXRos at a final concentration of 100-200 nM in pre-warmed culture medium for 15-30 minutes at 37°C.
- Wash the cells twice with pre-warmed culture medium.
- Fixation:
  - Gently wash the cells twice with PBS.
  - Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
  - Incubate the fixed cells with Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS) for 10-15 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
  - Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:
  - Dilute the primary antibody against hyperoxidized PRDX3 in Blocking Buffer at the recommended starting dilution (e.g., 1:100).
  - Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
- Secondary Antibody Incubation:
  - Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
  - Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer.

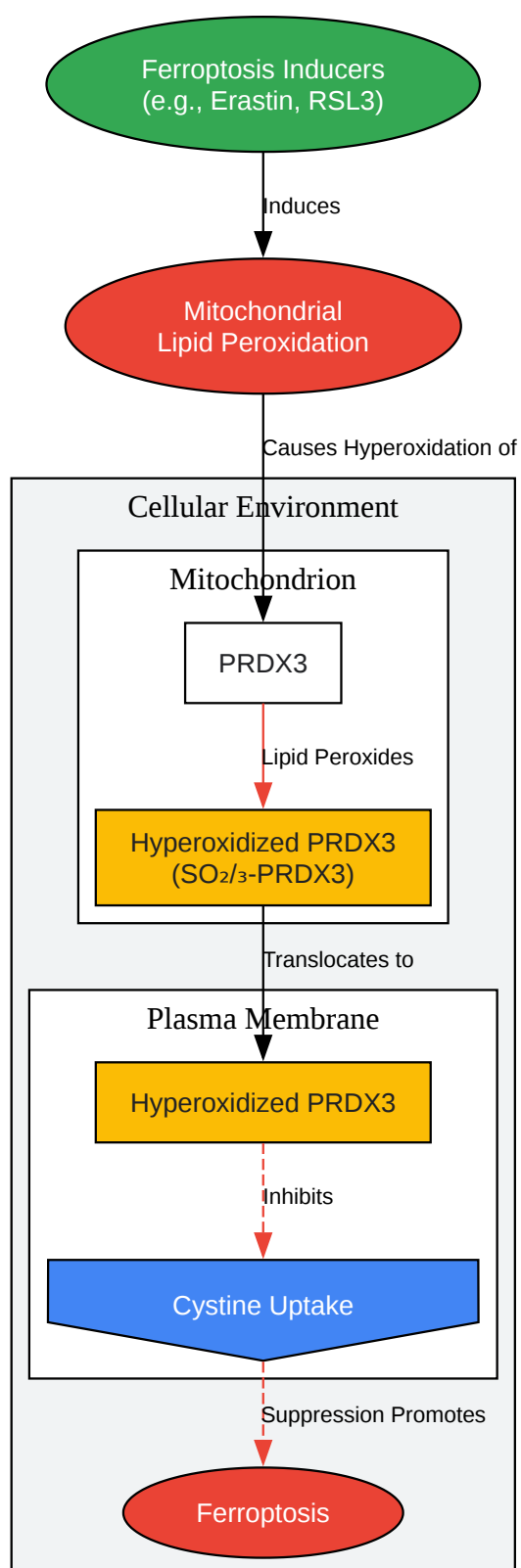
- Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- Counterstaining and Mounting:
  - Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
  - Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
  - Wash the cells twice with PBS.
  - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging:
  - Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
  - In untreated cells, PRDX3 is localized to the mitochondria.[\[1\]](#)[\[3\]](#) In ferroptotic cells, hyperoxidized PRDX3 is expected to show increased signal and may translocate to the plasma membrane.[\[5\]](#)[\[7\]](#)

## Visualizations



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Caption: Experimental workflow for immunofluorescent detection of hyperoxidized PRDX3.



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Caption: Signaling pathway of PRDX3 hyperoxidation during ferroptosis.

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